5-(2-Thienyl)Pentanoic Acid
Overview
Description
5-(2-Thienyl)Pentanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Bifunctional Catalysis
Pentanoic acid (PA) is an industrially relevant chemical with various applications. A study by Al‐Naji et al. (2020) explored the conversion of γ-valerolactone (GVL), a cellulosic biorefinery product, into PA using aqueous formic acid (FA) and bifunctional catalysts. This process is important for sustainable chemical production from renewable resources (Al‐Naji et al., 2020).
2. Nitric Oxide Synthase Inhibition
S-2-amino-5-azolylpentanoic acids, related to L-ornithine, were investigated as inhibitors of nitric oxide synthases by Ulhaq et al. (1998). The study focused on designing potent inhibitors using pentanoic acid derivatives, contributing to understanding the bioactivity of these compounds (Ulhaq et al., 1998).
3. Cobalt(II) Complexes
A 2015 study by Huxel and Klingele involved the use of a pentanoic acid derivative in the complexation with “Co(NCS)2”. This research contributes to the field of transition metal chemistry, showcasing the applications of pentanoic acid derivatives in creating Werner-type 3d transition metal complexes (Huxel & Klingele, 2015).
4. Electrophilic Reactions
Yang et al. (2000) utilized methyl thiophene-2-carboxylate and similar compounds in electrophilic reactions promoted by samarium diiodide. This study illustrates the role of thiophene-incorporating compounds in organic synthesis, including their use in creating long-chain esters with medical and industrial applications (Yang, Nandy, Selvakumar & Fang, 2000).
5. Adsorption Studies
Martinotto et al. (2017) investigated the adsorption of pentanoic acid on α-Al2O3 surfaces using Born-Oppenheimer molecular dynamics simulations. This research is vital for understanding surface chemistry and adsorption mechanisms, which have implications in various scientific and industrial processes (Martinotto, Zorzi & Perottoni, 2017).
Safety and Hazards
5-(2-Thienyl)Pentanoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 5-(2-Thienyl)Pentanoic Acid is currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s important to note that safety data sheets recommend avoiding the formation of dust and aerosols when handling this compound, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
5-thiophen-2-ylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFTZRHAQGXEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175219 | |
Record name | 5-(2-Thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21010-06-0 | |
Record name | 5-(2-Thienyl)valeric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.